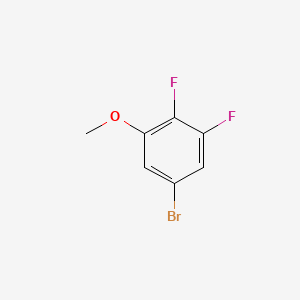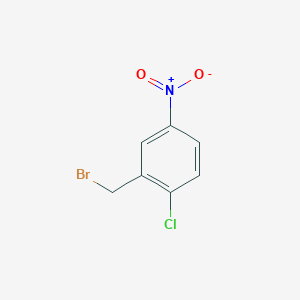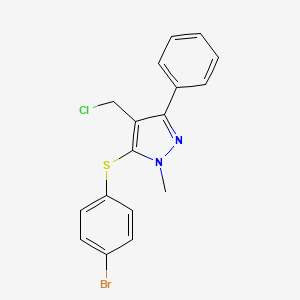
5-Bromo-2,3-difluoroanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving regiospecific halogenation reactions. For instance, a series of brominated methoxy-trihalo-alken-2-ones were synthesized with high purity and good yields through regiospecific allylic bromination followed by the addition of pyridine . Although the exact synthesis of 5-Bromo-2,3-difluoroanisole is not described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of halogenated anisoles can be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods can reveal the orientation of substituents and the potential function for internal rotation, which are critical for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions. For example, 3-bromo-1,1,1-trifluoroacetone has been used as a building block for synthesizing different classes of trifluoromethylated compounds . Similarly, this compound could serve as a precursor for synthesizing other fluorinated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles can be influenced by the presence and position of halogen atoms. For example, the resonance-enhanced two-photon ionization spectroscopy of 3,5-difluoroanisole revealed the effects of dihalogen substitution on the molecular structure, vibrational frequencies, and electronic transition energies . The presence of bromine and fluorine in this compound would likely affect its physical properties, such as boiling point, density, and solubility, as well as its chemical reactivity.
Relevant Case Studies
While there are no direct case studies on this compound, the spectroscopic and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the characterization of bromo- and fluoro-substituted aromatic compounds . Additionally, the crystal structures of dihydrogen hexafluorosilicate monohydrates of bromo-substituted anilines offer insights into the solid-state structure and interactions of brominated aromatic compounds .
Aplicaciones Científicas De Investigación
Applications in Synthesis and Dye Manufacturing
5-Bromo-2,3-difluoroanisole, a derivative of bromoanisole, has significant applications in the field of chemical synthesis and dye manufacturing. A study highlights the use of a related compound, 4-bromo-3-methylanisole, in the synthesis of black fluorane dye, which is crucial in the production of thermal papers. This process involves a continuous homogeneous bromination technology in a modular microreaction system, offering high selectivity and control over byproducts (Xie, Wang, Deng, & Luo, 2020).
Spectroscopic and Optical Studies
The spectroscopic characterization of compounds similar to this compound, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted. This involves Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) studies. These compounds exhibit significant non-linear optical (NLO) properties, making them relevant in materials science research (Vural & Kara, 2017).
Photovoltaic Device Manufacturing
In the field of organic photovoltaics, derivatives of bromoanisole, such as 4-bromoanisole, are used as processing additives. They control phase separation and purity in polymer blends, impacting the efficiency of photovoltaic devices. These additives promote aggregation in certain polymer materials, improving device morphology (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Structural and Conformational Analysis
Studies on compounds like 3,5-difluoroanisole provide insights into their molecular structure, conformation, and thermodynamic properties. These studies, using gas-phase electron diffraction and quantum chemical calculations, reveal valuable information about molecular geometries and conformations, which are essential in understanding the chemical behavior of such compounds (Dorofeeva et al., 2006).
In Vitro Nephrotoxicity Studies
Research on haloanilines, including compounds like 3,5-difluoroanisole, has explored their nephrotoxic effects. These studies are important in understanding the toxicological impact of these compounds, which are used in manufacturing various chemical products (Hong, Anestis, Henderson, & Rankin, 2000).
Resonance-Enhanced Spectroscopy
Investigations into the structure and vibrations of compounds like 3,5-difluoroanisole in excited states, using techniques like resonant two-photon ionization (R2PI) spectroscopy, provide insights into their electronic structures. Such studies are crucial in the field of spectroscopy and molecular physics (Zhang et al., 2012).
Synthesis of Biologically Active Compounds
Research also includes the synthesis of biologically active compounds using derivatives of bromoanisole. For example, studies on the synthesis of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives explore their potential as anticonvulsant and antidepressant agents (Xie, Tang, Pan, & Guan, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Mode of Action
It is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, the compound may interact with organoboron reagents under mild and functional group tolerant conditions .
Biochemical Pathways
It is used to synthesize aminopyridine n-oxides for selective inhibition of p38 map kinase , suggesting it may influence pathways involving this kinase.
Result of Action
Its use in the synthesis of inhibitors of cyclin-dependent kinases and selective inhibitors of p38 map kinase suggests it may have significant effects on cell cycle regulation and inflammatory responses .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,3-difluoroanisole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used to prepare difluorophenacyl analogs, which act as inhibitors of cyclin-dependent kinases . Cyclin-dependent kinases are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest. Additionally, this compound is involved in the synthesis of aminopyridine N-oxides, which selectively inhibit p38 MAP kinase . p38 MAP kinase is a protein involved in cellular responses to stress and inflammation, and its inhibition can modulate these pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. By inhibiting cyclin-dependent kinases, it can induce cell cycle arrest, leading to reduced cell proliferation. This compound also influences cell signaling pathways by inhibiting p38 MAP kinase, which can alter gene expression and cellular metabolism. The inhibition of p38 MAP kinase by this compound can result in decreased production of pro-inflammatory cytokines, thereby modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of cyclin-dependent kinases, it binds to the active site of these enzymes, preventing their interaction with substrates and halting the cell cycle. Similarly, this compound binds to p38 MAP kinase, inhibiting its activity and downstream signaling pathways. These binding interactions result in enzyme inhibition and changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including sustained inhibition of cyclin-dependent kinases and p38 MAP kinase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cyclin-dependent kinases and p38 MAP kinase without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including skin and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its inhibitory effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s activity and duration of action. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
5-bromo-1,2-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVFZBQFYOZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378340 | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261762-35-0 | |
| Record name | 5-Bromo-1,2-difluoro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-difluoro-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)


![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

